molecular formula C14H18N2OS B6500411 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole CAS No. 862977-08-0

4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

Cat. No.: B6500411
CAS No.: 862977-08-0
M. Wt: 262.37 g/mol
InChI Key: NEJNRLZCQHFZMK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new therapeutic agents. Their prevalence in nature is underscored by their presence in a vast array of biologically active molecules, including vitamins, hormones, and antibiotics. In medicinal chemistry, heterocyclic scaffolds serve as versatile frameworks for the design of novel drugs due to their ability to engage in a wide range of biological interactions. mdpi.com The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. jchemrev.com

The structural diversity of heterocyclic compounds allows for the fine-tuning of pharmacological activity and selectivity. By modifying the heterocyclic core or its substituents, medicinal chemists can optimize the interaction of a molecule with its biological target, leading to enhanced efficacy and reduced side effects. This adaptability has made heterocyclic chemistry an indispensable tool in the quest for treatments for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.

Overview of the 1,3-Benzothiazole Nucleus as a Privileged Pharmacophore in Bioactive Molecules

Within the vast expanse of heterocyclic chemistry, the 1,3-benzothiazole nucleus holds a position of particular importance. researchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged pharmacophore." This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, thus exhibiting a broad spectrum of pharmacological activities. benthamscience.com

The benzothiazole (B30560) scaffold is a common structural motif in numerous compounds that have demonstrated significant biological potential. chemistryjournal.net Its derivatives have been reported to possess a wide array of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. benthamscience.comchemistryjournal.net The versatility of the benzothiazole ring system allows for substitutions at various positions, most notably at the C-2 and C-6 positions, which has been shown to be a key determinant of its biological activity. benthamscience.com This has made the benzothiazole nucleus a focal point for the synthesis of new and potent therapeutic agents. researchgate.net

Rationale for Investigating 4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole and Related Analogues within the Benzothiazole Chemical Space

The rationale for the focused investigation of this compound stems from the established structure-activity relationships (SAR) of benzothiazole derivatives. The substitution at the 2-position of the benzothiazole core is a well-explored strategy for modulating biological activity. The incorporation of an amino group at this position, particularly as part of a cyclic amine like piperidine (B6355638), has been a recurring theme in the design of bioactive compounds. researchgate.net Piperidine-substituted benzothiazoles have been associated with a range of pharmacological effects, highlighting the potential of this combination. researchgate.net

Furthermore, the presence of an alkoxy group, such as an ethoxy group, at the 4-position of the benzene ring is another key structural feature. Alkoxy substituents can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. Studies on related 6-alkoxybenzo[d]thiazol-2-yl derivatives have shown promising anticonvulsant activities, suggesting that substitution on the benzene ring is a viable approach to enhance therapeutic potential. nih.gov

The combination of a piperidine moiety at the C-2 position and an ethoxy group at the C-4 position in the benzothiazole scaffold represents a logical step in the exploration of this chemical space. The synthesis and biological evaluation of this compound and its analogues are driven by the hypothesis that these structural modifications will lead to novel compounds with potentially enhanced or unique pharmacological activities. The exploration of such analogues contributes to a deeper understanding of the SAR of the benzothiazole class and may lead to the discovery of new therapeutic leads.

Table 1: Examples of Biologically Active Benzothiazole Derivatives

Compound Name Structure Reported Biological Activity
2-(4-Aminophenyl)benzothiazole 2-(4-Aminophenyl)benzothiazole Antitumor
Riluzole 6-(trifluoromethoxy)benzo[d]thiazol-2-amine Neuroprotective
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-propoxybenzo[d]thiazol-2-yl)acetamide 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-propoxybenzo[d]thiazol-2-yl)acetamide Anticonvulsant
2-((5-Methoxybenzothiazol-2-yl)thio)-N'-(thiophen-2-ylmethylene)acetohydrazide 2-((5-Methoxybenzothiazol-2-yl)thio)-N'-(thiophen-2-ylmethylene)acetohydrazide MAO-B Inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJNRLZCQHFZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy 2 Piperidin 1 Yl 1,3 Benzothiazole and Analogous Derivatives

Established Synthetic Routes to the 1,3-Benzothiazole Ring System

The formation of the 1,3-benzothiazole core is a cornerstone of heterocyclic chemistry, with several reliable methods established.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

A prevalent and versatile method for synthesizing the 1,3-benzothiazole ring system is the condensation of 2-aminothiophenol with various carbonyl compounds. This approach is widely utilized due to the ready availability of the starting materials and the generally high yields of the resulting benzothiazole (B30560) derivatives.

The reaction typically involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. For instance, the reaction with aldehydes, often carried out in the presence of an oxidizing agent, leads to the formation of 2-substituted benzothiazoles. A variety of catalysts and reaction conditions have been explored to optimize this transformation, including the use of molecular iodine, copper-based catalysts, and acidic conditions. mdpi.comnih.govorganic-chemistry.orgmdpi.comresearchgate.net

The general mechanism involves the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. Subsequent oxidation or aromatization then yields the stable benzothiazole ring.

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenol
ReactantCatalyst/ReagentSolventConditionsYield
Aromatic Aldehydes[PhI(OH)OTs]1,4-DioxaneRoom Temperature, 15 min80-90% mdpi.com
BenzaldehydesCu₂O/DMSO-Room Temperature, 3-5 h70-90% mdpi.com
BenzaldehydesH₂O₂/HClEthanolRoom Temperature, 1 hHigh nih.gov
BenzaldehydesNH₄ClMethanol/WaterRoom Temperature, 1 hHigh nih.gov
Carboxylic AcidsP₄S₁₀Solvent-freeMicrowave, 3-4 minHigh nih.gov

Cyclization and Ring-Closure Strategies for Benzothiazole Formation

Beyond the direct condensation of 2-aminothiophenol, other cyclization strategies provide access to the benzothiazole scaffold. Intramolecular cyclization of appropriately substituted thioanilides is a notable method. For example, the Jacobsen cyclization, which utilizes potassium ferricyanide, proceeds via a radical mechanism to form the benzothiazole ring. researchgate.net

Another approach involves the base-promoted intramolecular C–S bond coupling of substrates like N'-(substituted)-N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides. This transition-metal-free method offers a milder alternative for constructing the benzothiazole core. nih.gov Furthermore, ring contraction of larger heterocyclic systems, such as 1,4-benzothiazines, can be induced by nucleophiles to yield pyrrolo[2,1-b] nih.govnih.govbenzothiazoles, demonstrating a more complex yet effective synthetic route. beilstein-journals.org

Targeted Synthetic Strategies for 2-Substituted 1,3-Benzothiazoles Incorporating Piperidine (B6355638) Moieties

To introduce the 2-(piperidin-1-yl) substituent, a common strategy involves the reaction of a 2-halo-1,3-benzothiazole with piperidine. This nucleophilic aromatic substitution reaction is an effective method for forming the C-N bond at the 2-position of the benzothiazole ring.

For instance, ethyl 2-bromobenzo[d]thiazole-6-carboxylate can be reacted with piperidine in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures to yield ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. semanticscholar.org This intermediate can then be further modified, for example, by hydrolysis of the ester group to the corresponding carboxylic acid. researchgate.net

Alternatively, 2-aminobenzothiazoles can serve as precursors. The synthesis of 2-(dialkylamino)benzothiazoles can be achieved through the Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov

Approaches for Regioselective Introduction of the 4-Ethoxy Group on the Benzothiazole Core

The regioselective introduction of an ethoxy group at the 4-position of the benzothiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring precursor.

One effective strategy is to begin with a 2-amino-3-alkoxythiophenol derivative. The alkoxy group, in this case, ethoxy, is already in the desired position on the aromatic ring before the benzothiazole is formed. The subsequent condensation and cyclization reactions, as described in section 2.1, would then directly yield the 4-ethoxy-substituted benzothiazole.

Direct C-H functionalization of the pre-formed benzothiazole ring presents another, more modern, approach. While challenging due to the electron-deficient nature of the benzothiazole ring, recent advances have shown that regioselective C-H activation is possible. nih.govacs.orgnih.gov For instance, directed C-H functionalization can be utilized to introduce substituents at specific positions on the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.govacs.org Similar principles could potentially be applied to achieve regioselective ethoxylation of the 1,3-benzothiazole core, although this would require specific directing groups and catalysts to favor the 4-position.

Advanced and Sustainable Synthetic Methodologies for 1,3-Benzothiazole Derivatives

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of benzothiazole derivatives is well-suited for this technology.

Microwave irradiation has been successfully employed for the condensation of 2-aminothiophenol with various reagents. For example, the reaction of 2-aminothiophenol with carboxylic acids in the presence of P₄S₁₀ can be completed in a matter of minutes under solvent-free microwave conditions, providing high yields of the corresponding 2-substituted benzothiazoles. nih.gov Similarly, the PIFA (phenyliodoniumbis(trifluoroacetate)) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation offers a rapid and efficient one-pot synthesis of benzothiazole libraries. mdpi.comias.ac.in This method significantly reduces reaction times and can lead to improved product yields. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles
ReactionConventional MethodMicrowave MethodReference
Condensation of 2-aminothiophenol and aldehydesLonger reaction times, lower yieldsShorter reaction times (e.g., 10-15 min), higher yields (e.g., 92%) mdpi.commdpi.com
Synthesis of 2-aryl benzothiazolesHoursMinutes scielo.br
Synthesis of benzothiazole-imidazole derivativesN/AHigh yields ijpbs.com

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. This approach is highly valued for its atom economy, reduced waste generation, and simplification of purification processes. For the synthesis of 2-aminobenzothiazole (B30445) derivatives, MCRs offer a convergent and versatile route.

A plausible one-pot synthesis of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole could be adapted from established methodologies for similar compounds. A common approach involves the reaction of a substituted aniline (B41778), a source of thiocyanate, and an oxidizing agent. In this specific case, the synthesis would likely proceed via the reaction of 3-ethoxyaniline (B147397) with piperidine-1-carbodithioate, formed in situ from piperidine and carbon disulfide, in the presence of an oxidizing agent like hydrogen peroxide or a halogen.

Another versatile one-pot approach involves the reaction of an appropriately substituted o-aminothiophenol with a cyanogen (B1215507) source or a carbodiimide. However, the former approach starting from the aniline is generally more common. The reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield of the desired product. Solvents like ethanol, methanol, or DMF are commonly employed, and the reaction may be carried out at room temperature or with heating.

The table below outlines a hypothetical one-pot multicomponent reaction for the synthesis of the target compound.

Reactant 1Reactant 2ReagentOxidizing AgentSolventProduct
3-EthoxyanilinePiperidineCarbon DisulfideHydrogen PeroxideEthanolThis compound

Analytical and Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, IR, MS)

The structural elucidation of newly synthesized compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose. For this compound, the following techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the structure. The aromatic protons of the benzothiazole ring would appear as a set of multiplets or distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the piperidine ring would appear as a series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). semanticscholar.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the benzothiazole ring would resonate in the aromatic region (δ 110-160 ppm), with the C2 carbon attached to the nitrogen atoms appearing at a lower field. The carbons of the ethoxy and piperidine groups would appear in the aliphatic region. semanticscholar.org

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=N stretching vibration of the benzothiazole ring (around 1645 cm⁻¹). semanticscholar.org

C-O stretching for the ethoxy group.

C-N stretching vibrations (around 1321 cm⁻¹). semanticscholar.org

C-S stretching vibrations (around 684 cm⁻¹). semanticscholar.org

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular formula of this compound (C₁₄H₁₈N₂OS). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. semanticscholar.org

The following table summarizes the expected spectroscopic data for the title compound based on data from analogous structures. semanticscholar.org

TechniqueExpected Data
¹H NMR (CDCl₃, ppm)δ 7.0-7.8 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 3.7 (t, 4H, N-(CH₂)₂), 1.7 (m, 6H, (CH₂)₃), 1.4 (t, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ 168.0 (C=N), 155.0 (C-O), 148.0, 130.0, 122.0, 115.0, 110.0 (Ar-C), 64.0 (OCH₂), 50.0 (N-(CH₂)₂), 26.0, 24.0 ((CH₂)₃), 15.0 (CH₃)
IR (KBr, cm⁻¹)ν 3050 (Ar C-H), 2930, 2850 (Aliphatic C-H), 1640 (C=N), 1590, 1450 (C=C), 1240 (C-O), 1320 (C-N), 680 (C-S)
MS (EI) m/z (%) = 262 (M⁺), ...

Pharmacological Activities of 4 Ethoxy 2 Piperidin 1 Yl 1,3 Benzothiazole and Relevant Analogues

Anticancer Potential and Cytotoxic Activities of 1,3-Benzothiazole Derivatives

Benzothiazole (B30560) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of human cancer cell lines through multiple mechanisms of action. nih.govnih.gov

Numerous studies have reported the cytotoxic activities of benzothiazole-piperazine derivatives against various human cancer cell lines. For instance, certain aroyl-substituted benzothiazole-piperazine compounds have shown significant activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Similarly, other analogues have been evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute, with some compounds exhibiting powerful growth inhibitory activity with GI50 values ranging from 0.683 to 4.66 μM/L. researchgate.net

Fluorinated 2-aryl benzothiazole derivatives have also demonstrated potent activity, particularly against the MCF-7 human breast adenocarcinoma cell line. nih.gov Further studies have synthesized and evaluated benzothiazole derivatives against human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549, H1299), identifying compounds that significantly reduce cancer cell proliferation. frontiersin.org In another study, specific benzothiazole derivatives displayed mild but noteworthy cytotoxic properties against the human lung carcinoma cell line LungA549, with IC50 values of 68 μg/mL and 121 μg/mL for two different compounds. jnu.ac.bd

In Vitro Antiproliferative Activity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity MeasurementResultSource
Aroyl substituted benzothiazole-piperazineHUH-7 (Hepatocellular)GI50Active nih.gov
Aroyl substituted benzothiazole-piperazineMCF-7 (Breast)GI50Active nih.gov
Aroyl substituted benzothiazole-piperazineHCT-116 (Colorectal)GI50Active nih.gov
Benzothiazole derivative 460 Human Tumor Cell LinesGI500.683 - 4.66 μM/L researchgate.net
Fluorinated 2-aryl benzothiazolesMCF-7 (Breast)GI500.4 - 0.57 µM nih.gov
Benzothiazole derivative B7A549, H1299 (Non-small cell lung)MTT AssaySignificant reduction in proliferation frontiersin.org
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA549 (Lung)IC5068 μg/mL jnu.ac.bd
6-nitrobenzo[d]thiazol-2-ol (C)LungA549 (Lung)IC50121 μg/mL jnu.ac.bd

The anticancer effects of benzothiazole derivatives are often linked to their ability to induce apoptosis and disrupt the normal cell cycle in cancer cells. nih.gov For example, the most active benzothiazole-piperazine derivatives were found to cause apoptosis by arresting the cell cycle in the subG1 phase. nih.gov

One novel benzothiazole derivative, PB11, demonstrated high cytotoxicity (IC50s < 50 nM) against U87 glioblastoma and HeLa cervix cancer cells by inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. nih.gov This compound was found to up-regulate caspase-3 and cytochrome-c while down-regulating PI3K and AKT, suggesting that it induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov Another study identified a different benzothiazole derivative that induces apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated intrinsic pathway. nih.gov This involves an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential. nih.gov

Furthermore, some benzothiazole compounds have been shown to cause significant G2/M cell cycle arrest. dntb.gov.ua This arrest is associated with elevated ROS levels, leading to DNA double-strand breaks and the deregulation of key cell cycle proteins such as CDK1, BCL2, and CyclinB1. dntb.gov.ua In HepG2 cells, specific benzothiazole-based compounds induced DNA fragmentation and G1 cell cycle arrest. researchgate.net

Antimicrobial Efficacy of 1,3-Benzothiazole Derivatives

Derivatives of 1,3-benzothiazole have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens. nih.gov

Benzothiazole derivatives have been shown to be effective against a range of bacteria. In one study, a series of benzothiazole derivatives bearing an amide moiety were evaluated, with one compound in particular, A07, displaying broad-spectrum activity. It showed potent inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae (Gram-negative) with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 15.6 µg/ml. rsc.org

Another investigation synthesized dichloropyrazole-based benzothiazole analogues that depicted better inhibitory activity against both Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) when compared to the standard drug novobiocin. nih.gov Other derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov The substitution of certain groups on the benzothiazole ring has been found to improve antibacterial action. nih.gov

Antibacterial Activity of Benzothiazole Derivatives

Compound/Derivative ClassMicroorganismActivity MeasurementResultSource
Compound A07S. aureus (Gram +)MIC15.6 µg/ml rsc.org
Compound A07E. coli (Gram -)MIC7.81 µg/ml rsc.org
Compound A07K. pneumoniae (Gram -)MIC3.91 µg/ml rsc.org
Dichloropyrazole-based analogue 104Gram-positive strainsMIC0.0156–0.25 µg/mL nih.gov
Dichloropyrazole-based analogue 104Gram-negative strainsMIC1–4 µg/mL nih.gov
Benzothiazole derivative 12MRSA (Gram +)MIC125–150 μg/mL nih.gov
Benzothiazole derivative 12E. coli (Gram -)MIC125–150 μg/mL nih.gov
Isatin-benzothiazole derivative 41cE. coli (Gram -)MIC3.1 μg/ml nih.gov
Isatin-benzothiazole derivative 41cP. aeruginosa (Gram -)MIC6.2 μg/ml nih.gov

The benzothiazole scaffold is a key component in the development of new antifungal agents. benthamdirect.com Studies have shown that certain derivatives possess a broad antifungal spectrum. For example, compound 6m was found to have good inhibitory activity against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity higher than that of fluconazole. rsc.org

In another study, various benzothiazole derivatives were evaluated against Candida albicans and Aspergillus niger. nih.gov Several compounds exhibited moderate inhibitory effects on fungal growth, with MIC values ranging from 25 to 200 µg/mL. nih.gov Research into 10 specific benzothiazole derivatives found that compounds with chlorine substituents on the benzothiazole ring were particularly effective against Candida krusei, with one derivative showing a potent MIC50 value of 1.95 µg/mL. researchgate.net

Antifungal Activity of Benzothiazole Derivatives

Compound/Derivative ClassFungal PathogenActivity MeasurementResultSource
Compound 6mCryptococcus neoformans-Higher activity than fluconazole rsc.org
Compound 6mCandida glabrata-Higher activity than fluconazole rsc.org
Benzothiazole derivativesCandida albicansMIC25 - 200 µg/mL nih.gov
Benzothiazole derivativesAspergillus nigerMIC25 - 200 µg/mL nih.gov
Compound 4d (chloro-substituted)Candida kruseiMIC501.95 µg/mL researchgate.net
Benzothiazole derivative 12Aspergillus nigerMIC125–150 μg/mL nih.gov

Anti-inflammatory and Analgesic Properties

Benzothiazole and its derivatives are recognized for their anti-inflammatory and analgesic activities. jyoungpharm.orgbanglajol.info In vivo studies are commonly used to evaluate these properties. The carrageenan-induced rat paw edema model is a standard method for assessing anti-inflammatory potential.

In one such study, new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized. nih.gov Two compounds, 17c and 17i, demonstrated significant inhibition of edema, with compound 17c showing 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. nih.gov Another study of benzothiazole-containing benzohydrazide (B10538) derivatives found that compounds 3C and 3E inhibited paw edema by 78.11% and 76.14% at 3 hours, respectively. jyoungpharm.org

The analgesic activity of these compounds has also been evaluated. Compounds 17c and 17i showed potent analgesic effects, with ED50 values comparable to the standard drug celecoxib. nih.gov Similarly, the benzohydrazide derivative 3C exhibited strong analgesic activity, with an ED50 of 68 mM/kg after 2 hours, which was comparable to celecoxib's ED50 of 69 mM/kg. jyoungpharm.org

Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

CompoundActivityModelResultSource
17cAnti-inflammatoryCarrageenan-induced rat paw edema80% inhibition at 3h nih.gov
17iAnti-inflammatoryCarrageenan-induced rat paw edema78% inhibition at 3h nih.gov
3CAnti-inflammatoryCarrageenan-induced rat paw edema78.11% inhibition at 3h jyoungpharm.org
3EAnti-inflammatoryCarrageenan-induced rat paw edema76.14% inhibition at 3h jyoungpharm.org
17cAnalgesic-ED50: 89 µM/kg at 2h nih.gov
17iAnalgesic-ED50: 69 µM/kg at 2h nih.gov
3CAnalgesic-ED50: 68 mM/kg at 2h jyoungpharm.org

Antitubercular Activities

The benzothiazole scaffold is a significant pharmacophore in the development of new antitubercular agents. nih.govpcbiochemres.com While direct studies on the antitubercular activity of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights into the potential of this chemical family against Mycobacterium tuberculosis.

A notable class of related compounds, nitrobenzothiazinones (BTZs), are recognized for their potent activity against M. tuberculosis, which they achieve by inhibiting the essential cell wall enzyme decaprenylphosphoryl-beta-D-ribose 2'-oxidase (DprE1). scispace.comnih.gov Modifications to the BTZ core, particularly at the C-2 position with moieties like N-piperazine or N-piperidine, have yielded derivatives with excellent antitubercular activity and low cytotoxicity. scispace.com For instance, a series of benzothiazinones containing a piperidine (B6355638) moiety demonstrated significant in vitro activity against the drug-susceptible H37RV strain of Mycobacterium tuberculosis, with some compounds showing a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL. iu.edu One particular derivative, compound 2i , exhibited an MIC below 0.016 µg/mL against both drug-sensitive and resistant strains, highlighting the positive contribution of the piperidine ring to the activity. iu.edu

Furthermore, substitutions on the benzothiazole ring itself influence antimycobacterial efficacy. The introduction of an electron-donating ethoxy group to a benzothiazole derivative improved its potency, as seen in compound 3i (3-((6-ethoxybenzo[d]thiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide), which recorded an MIC of 5 µM. peerj.com This suggests that the ethoxy group, such as the one present in this compound, could be favorable for antitubercular action. In contrast, the addition of an electron-withdrawing group to a similar analogue resulted in diminished activity. peerj.com Other studies have also explored nitroheterocyclic-based benzothiadiazines, with some compounds showing good in vitro antimycobacterial activity. nih.gov

Table 1: Antitubercular Activities of Selected Benzothiazole Analogues
CompoundStructure/DescriptionActivity MetricResultReference
Compound 2iBenzothiazinone with a piperidine moietyMIC< 0.016 µg/mL iu.edu
Compound 3i3-((6-ethoxybenzo[d]thiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxideMIC5 µM peerj.com
General BTZsBenzothiazinones with N-piperidine moietyGeneral ActivityExcellent antitubercular activity scispace.com

Other Noteworthy Biological Activities (e.g., Antidiabetic, Antiviral, Antioxidant)

Derivatives of benzothiazole are recognized for a wide spectrum of biological activities beyond their antimicrobial properties, including potential as antidiabetic, antiviral, and antioxidant agents. nih.govpcbiochemres.com

Antidiabetic Activity: Several series of benzothiazole derivatives have been investigated for their antidiabetic potential. N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, for example, have shown a significant ability to lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov In one study, a novel series of benzothiazole derivatives was synthesized and evaluated, with compound 3d , which features a morpholine (B109124) moiety, demonstrating the most prominent hypoglycemic activity in streptozotocin-induced diabetic rats. koreascience.kr This effect is thought to be potentially linked to the presence of the heterocyclic amine. koreascience.kr Other research has focused on alpha-amylase inhibition, where certain synthesized benzothiazole compounds showed moderate activity. The well-known antidiabetic drug Pioglitazone, a thiazolidinedione derivative, further underscores the importance of the broader thiazole-containing chemical space in managing diabetes. nih.gov

Antiviral Activity: The antiviral properties of benzothiazole derivatives have been tested against a range of viruses. nih.gov An early study screened 58 benzothiazole and related derivatives, finding that five compounds exhibited medium activity and selectivity against the vaccinia virus. nih.gov The most selective effect was observed with 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione . nih.gov More recently, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones were tested in vitro against both DNA viruses (herpes simplex virus type 1 and adenovirus type 7) and RNA viruses (hepatitis A virus and coxsackievirus B4). acs.org Several of these hybrid molecules showed a reduction in viral activity of over 50%. acs.org Other studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). mdpi.com

Antioxidant Activity: The benzothiazole nucleus is a key feature in many compounds designed for antioxidant action. nih.govresearchgate.netmdpi.com The antioxidant capacity is often influenced by the nature of the substituents on the benzothiazole ring system. Research has shown that the presence of an electron-donating substituent, such as a hydroxyl (-OH) group, on the aromatic part of the molecule can enhance the radical scavenging activity. researchgate.net For example, in a study evaluating DPPH radical scavenging, a benzothiazole derivative with a hydroxyl group showed improved antioxidant action compared to unsubstituted or electron-withdrawing group-substituted analogues. researchgate.net Another study devised a series of isosteric benzothiazoles and investigated their antioxidant and photoprotective properties, identifying two compounds, 9a and 10a , as having a multifunctional profile that included good antioxidant activity for 10a . nih.gov These findings suggest that the benzothiazole scaffold is a versatile platform for developing effective antioxidant agents. mdpi.com

Table 2: Other Biological Activities of Selected Benzothiazole Analogues
ActivityCompound/Derivative SeriesKey FindingReference
AntidiabeticCompound 3d (with morpholine)Exerted maximum glucose lowering effects in diabetic rats. koreascience.kr
AntidiabeticN-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesSignificantly lowered plasma glucose levels in a rat model. nih.gov
Antiviral3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethioneShowed the highest selective effect against vaccinia virus. nih.gov
Antiviral(3-benzo[d]thiazole-2-yl)-2-pyridonesSeveral compounds showed >50% reduction in activity against HSV-1 and HAV. acs.org
AntioxidantBenzothiazole with -OH substituentElectron-donating -OH group improved DPPH scavenging activity. researchgate.net
AntioxidantCompound 10a (2-(Thiophen-2-yl)benzothiazole derivative)Showed good antioxidant activity. nih.gov

Structure Activity Relationship Sar Studies of 4 Ethoxy 2 Piperidin 1 Yl 1,3 Benzothiazole and Its Analogues

Influence of Substituents at the C-2 Position of the 1,3-Benzothiazole Ring on Pharmacological Efficacy

The C-2 position of the 1,3-benzothiazole ring is a critical site for substitution, and modifications at this position significantly impact the pharmacological properties of the resulting compounds. The introduction of various moieties, particularly amino groups and their derivatives, has been a key strategy in the development of biologically active benzothiazoles. nih.govnih.gov The nature of the substituent at C-2 can influence the molecule's ability to interact with biological targets, thereby dictating its therapeutic potential. researchgate.net

The incorporation of cyclic amine moieties, such as piperidine (B6355638) and piperazine (B1678402), at the C-2 position of the benzothiazole (B30560) ring has been a particularly fruitful strategy in drug discovery. These groups can influence the compound's polarity, basicity, and spatial arrangement, which are all critical for target binding and pharmacokinetic properties.

Studies on 2-(1-piperidinyl)-1,3-benzothiazole derivatives have identified them as a promising class of Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists. acs.orgmdpi.com Further optimization of these lead compounds by replacing the piperidine ring with a piperazine moiety has led to the discovery of potent and selective PPARδ agonists. acs.orgmdpi.com For example, the introduction of a pyrrolidine (B122466) group into the 4-position of a central piperidine ring was found to enhance human PPARδ activity and subtype selectivity. mdpi.com

In the context of anticancer research, benzothiazole-piperazine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancer. pharmacyjournal.in The nature of the substituent on the piperazine ring further modulates this activity. These findings underscore the importance of the cyclic amine at the C-2 position for specific biological interactions, with piperazine often conferring potent activity. nih.gov The distance between a basic center within the cyclic amine and the aromatic benzothiazole core has also been shown to be a critical factor for potency in certain inhibitor classes. mdpi.com

Impact of the Ethoxy Group at the C-4 Position on Biological Activity

The influence of substituents on the benzene (B151609) portion of the benzothiazole core is critical for modulating biological activity. While specific data focusing solely on a C-4 ethoxy group for the 2-(piperidin-1-yl)-1,3-benzothiazole scaffold is limited in the provided search results, the effect of alkoxy groups at other positions can offer valuable insights into their potential role. Alkoxy groups, such as methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3), are known to alter the lipophilicity, electronic environment, and metabolic stability of a molecule.

For instance, studies on other benzothiazole derivatives have shown that the presence and position of a methoxy group can be important for anti-Alzheimer activity. nih.gov In one study, a series of N-(6-ethoxybenzothiazol-2-yl)-2-(4-substituted-piperazinyl)acetamides were synthesized and evaluated for their cytotoxic activities. This indicates that an ethoxy group at the C-6 position is compatible with retaining biological activity within this general scaffold.

The introduction of an ethoxy group at the C-4 position would be expected to influence the molecule's properties in several ways:

Increased Lipophilicity : Compared to a hydroxyl or hydrogen substituent, the ethoxy group increases the molecule's lipid solubility, which can affect its absorption, distribution, and ability to cross cell membranes.

Electronic Effects : The ethoxy group is an electron-donating group, which can influence the electron density of the benzothiazole ring system. This can affect how the molecule interacts with its biological target.

Steric Hindrance : The presence of the ethoxy group at C-4 may introduce steric bulk that could either promote a more favorable binding conformation or hinder interaction with the target site.

Effect of Substitutions on the Benzene Ring of the Benzothiazole Core

Substitutions on the benzene ring of the benzothiazole nucleus offer a wide range of possibilities for fine-tuning the pharmacological activity. nih.gov The position and electronic nature of these substituents can drastically alter the efficacy and selectivity of the compounds.

Research has shown that electron-withdrawing groups, such as nitro (NO2) or cyano (CN), at the C-6 position can enhance the antiproliferative activity of certain benzothiazole derivatives. nih.gov Conversely, the replacement of a trifluoromethoxy group (-OCF3) at C-6 with a chlorine atom (Cl) has been shown to improve antibacterial activity against several bacterial strains. beilstein-journals.org The introduction of halogen atoms, like fluorine, is a common strategy to enhance desirable pharmacological properties such as metabolic stability and receptor binding affinity. For example, 5,6-difluoro substitution on the benzothiazole ring has been found to yield potent inhibitors of Gram-positive bacteria.

The presence of groups like hydroxyl (-OH), dimethylamino (-N(CH3)2), and dimethoxy at positions C-4 and C-3 have been associated with good antibacterial activity. Furthermore, a chloro group at C-2 combined with a 3,4-dimethoxy substitution on the benzene ring resulted in elevated antifungal activity. These findings highlight the significant role that the substitution pattern on the benzene ring plays in defining the biological activity spectrum of benzothiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a vital role in modern drug discovery, including the optimization of lead compounds like 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacyjournal.in

For benzazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for antiproliferative activity. These models can elucidate the effects of various substituents, for example at position 6 of the benzazole core. Key molecular descriptors that are often found to be important in these models include those related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes.

By developing a predictive QSAR model, researchers can forecast the biological activity of newly designed, yet unsynthesized, analogues. pharmacyjournal.in This approach allows for the prioritization of synthetic efforts towards compounds that are most likely to exhibit improved potency and desired pharmacological profiles. The process involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build and validate a regression model. The reliability of QSAR models is typically assessed through rigorous internal and external validation techniques to ensure their predictive power. pharmacyjournal.in For benzothiazole derivatives, QSAR can guide the strategic modification of the scaffold to optimize interactions with the target, thereby accelerating the lead optimization phase of drug development.

Computational and Theoretical Chemistry Approaches in 1,3 Benzothiazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For derivatives of 2-aminobenzothiazole (B30445), molecular docking studies have been instrumental in elucidating their mechanism of action against various therapeutic targets.

While specific docking studies for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are not extensively documented in publicly available literature, the principles can be illustrated by examining related compounds. For instance, docking simulations of 2-aminobenzothiazole derivatives targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed to understand key binding interactions. nih.govnih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity of the compounds. Similarly, research on 2-(1-piperidinyl)-1,3-benzothiazole derivatives as Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists has utilized docking to understand subtype selectivity. nii.ac.jpnih.gov

The general process involves preparing the three-dimensional structures of the ligand and the protein receptor. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the nature of the ligand-receptor interactions.

Below is an illustrative data table summarizing typical results from molecular docking studies on representative benzothiazole (B30560) derivatives with their respective protein targets.

Compound ClassProtein TargetKey Interacting Residues (Illustrative)Docking Score (kcal/mol) (Illustrative)
2-AminobenzothiazoleVEGFR-2Cys919, Asp1046, Glu885-8.5 to -10.2
Piperidinyl-benzothiazolePPARδH323, H449, Y473-9.0 to -11.5
Benzothiazole-acetamideCOX-2Tyr355, Arg120-7.9 to -9.8

Note: The data in this table is illustrative and compiled from studies on various benzothiazole derivatives to demonstrate the application of molecular docking. It does not represent data for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of benzothiazole research, DFT calculations provide valuable information about the molecule's geometry, electronic properties, and reactivity. mdpi.comscirp.org

DFT studies can be used to determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ)Chemical Hardness (η)
2-Vinyl-1,3-benzothiazole-6.12-1.424.703.772.35
2-(2-Pyridyl)-1,3-benzothiazole-6.05-1.784.273.922.14
1,3-Benzothiazole-2-carboxaldehyde-6.71-2.763.954.741.98

Note: This data is based on published DFT calculations for representative benzothiazole derivatives and is intended for illustrative purposes. nbu.edu.sa It does not represent calculated values for this compound.

Pharmacophore Modeling and Virtual Screening in the Design of Novel Benzothiazole Ligands

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based).

For a class of compounds like 2-aminobenzothiazoles, a ligand-based pharmacophore model could be developed by aligning a set of active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model then serves as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. ijrti.org

Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from vast libraries of molecules, which can then be prioritized for experimental testing. This approach has been successfully applied in the discovery of novel inhibitors for various protein targets. The combination of pharmacophore modeling and virtual screening accelerates the initial stages of drug discovery by focusing on molecules with a higher probability of being active.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds that are likely to fail in later stages of development.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govorientjchem.org Computational tools can calculate these and other physicochemical properties that influence a compound's ADME profile. For instance, parameters like polar surface area (PSA) and the number of rotatable bonds are often used to predict oral bioavailability.

While specific in silico ADME predictions for this compound are not published, the table below provides an example of predicted ADME-related properties for a series of benzothiazole-based compounds, illustrating the application of these computational methods.

Compound SeriesMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five Violations
Benzothiazole-oxadiazole Derivatives295 - 4152.5 - 4.80 - 14 - 60
2-Aminobenzothiazole Derivatives350 - 5003.0 - 5.51 - 23 - 50 - 1

Note: The data presented in this table is representative of typical in silico predictions for various series of benzothiazole derivatives and is for illustrative purposes only. nih.govveterinaria.orgresearchgate.netnih.gov

Future Perspectives and Research Directions for 4 Ethoxy 2 Piperidin 1 Yl 1,3 Benzothiazole Research

Rational Design and Synthesis of Next-Generation Benzothiazole (B30560) Derivatives with Enhanced Potency and Selectivity

The rational design and synthesis of novel analogs of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are pivotal for enhancing therapeutic efficacy and selectivity. A key strategy involves structural modifications to optimize interactions with biological targets. For instance, the synthesis of new benzothiazole derivatives has been shown to yield compounds with potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B). mdpi.com This often involves a design strategy incorporating three essential components: a substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker. mdpi.com

Future synthetic endeavors could focus on modifying the ethoxy and piperidinyl moieties of the parent compound. For example, introducing different alkoxy groups at the 4-position or substituting the piperidine (B6355638) ring with other nitrogen-containing heterocycles could modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a series of benzothiazole-hydrazone derivatives has produced compounds with significant selective hMAO-B inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, the development of benzothiazole derivatives as selective PI3Kβ inhibitors has demonstrated the importance of specific substitutions, such as a morpholine (B109124) group at the 2-position, for potent antitumor activity. mdpi.com

Furthermore, enhancing the water solubility of potent benzothiazole-based compounds is a critical aspect of drug design. The benzothiazole scaffold has been utilized to create new families of colchicine (B1669291) site ligands with improved water solubility, leading to potent antiproliferative activity against various cancer cell lines. nih.gov By incorporating polar functional groups or employing prodrug strategies, the bioavailability and therapeutic window of this compound derivatives could be significantly improved.

Application of Advanced Computational Methods for De Novo Drug Design and Optimization

Advanced computational methods are indispensable tools for accelerating the discovery and optimization of novel drug candidates. emanresearch.org For this compound, computational approaches can provide deep insights into its structure-activity relationships (SAR) and guide the de novo design of more potent and selective analogs.

Density functional theory (DFT) calculations can be employed to study the electronic and structural properties of benzothiazole derivatives. researchgate.netmdpi.com Such studies can elucidate optimized geometry, analyze vibrational spectra, and understand charge distribution, which are crucial for predicting molecular interactions. researchgate.net For instance, DFT studies have been used to evaluate the thermodynamic and chemical properties of benzothiazole derivatives, helping to identify compounds with desirable electronic characteristics. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding modes of ligands with their target proteins. biointerfaceresearch.com These methods can be used to screen virtual libraries of this compound derivatives against various biological targets, such as kinases, cholinesterases, and monoamine oxidases. mdpi.comresearchgate.net Docking studies can reveal key interactions between the ligand and the active site of the enzyme, providing a rationale for observed biological activities and guiding the design of new compounds with improved binding affinities. mdpi.com For example, docking studies have been instrumental in understanding the binding modes of benzothiazole-hydrazone derivatives with the hMAO-B enzyme. mdpi.com

Exploration of Polypharmacology and Multi-Target Directed Ligands based on the Benzothiazole Scaffold

The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has spurred interest in the development of multi-target directed ligands (MTDLs). nih.govtandfonline.com The benzothiazole scaffold is considered a "privileged" structure, meaning it can serve as a versatile framework for designing ligands that interact with multiple biological targets. nih.govtandfonline.com

For neurodegenerative diseases like Alzheimer's, MTDLs based on the benzothiazole scaffold have been designed to simultaneously modulate targets such as cholinesterases (AChE and BuChE), monoamine oxidase B (MAO-B), and histamine (B1213489) H3 receptors (H3R). researchgate.netnih.gov For example, a novel benzothiazole derivative, compound 3s, has shown promise as an MTDL with inhibitory activity against AChE, BuChE, and MAO-B, in addition to its affinity for H3R. researchgate.nettandfonline.comnih.gov This approach offers a potential therapeutic advantage over traditional single-target drugs. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, and how is structural purity validated?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzothiazole precursors and piperidine derivatives. For example, intermediates like 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine may undergo cyclization with Vilsmeier-Haack reagent (DMF/POCl₃) under reflux (60–65°C) to introduce functional groups . Structural validation employs:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1650 cm⁻¹, C-S at ~690 cm⁻¹) .
  • NMR spectroscopy to verify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
  • Elemental analysis to match calculated vs. experimental C, H, N, S content (<0.4% deviation) .

Q. What physicochemical properties are critical for predicting the compound’s bioavailability?

Methodological Answer: Key properties include:

  • LogP (hydrophobicity): Calculated XlogP values (e.g., ~4.9) indicate moderate lipophilicity, influencing membrane permeability .
  • Topological Polar Surface Area (TPSA): Values ~44.4 Ų suggest moderate solubility and potential blood-brain barrier penetration .
  • Hydrogen bond acceptors/donors: Zero donors and three acceptors reduce solubility but enhance passive diffusion .
    These parameters guide solvent selection (e.g., methanol/water mixtures) for in vitro assays and formulation studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound?

Methodological Answer: Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
  • Catalyst screening: Transition metals (e.g., CuI) or bases (K₂CO₃) improve cyclization efficiency .
  • Temperature control: Reflux (60–80°C) balances reaction rate and side-product formation .
  • Design of Experiments (DoE): Multi-variable analysis (e.g., solvent/catalyst/temperature) identifies optimal conditions .

Q. How do structural modifications (e.g., substituent changes) affect biological activity against Mycobacterium tuberculosis?

Methodological Answer:

  • Electron-withdrawing groups (e.g., NO₂, Cl): Enhance activity by increasing electrophilicity and target binding. For example, 2-(4-nitrophenyl) derivatives show MIC values <1 µg/mL against M. tuberculosis H37Rv .
  • Methoxy/ethoxy groups: Improve solubility but may reduce membrane penetration. Comparative studies using analogues (e.g., 4-methoxy vs. 4-ethoxy) clarify structure-activity relationships .
  • Piperidine substitution: Bulky groups (e.g., 4-methylpiperidine) may sterically hinder target engagement .

Q. How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

  • Assay standardization: Ensure consistent protocols (e.g., broth microdilution for MIC determination) .
  • Impurity analysis: HPLC or LC-MS identifies contaminants (e.g., unreacted intermediates) that skew results .
  • Comparative docking studies: Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity variations across structural analogs .

Q. What computational methods are used to predict the compound’s binding mode with therapeutic targets?

Methodological Answer:

  • Molecular docking: Software like Schrödinger Suite models interactions with targets (e.g., GLP-1 receptor or HIV-1 protease). For example, piperidine and benzothiazole moieties form hydrogen bonds with active-site residues .
  • MD simulations: GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) .
  • Free-energy calculations (MM/PBSA): Quantify contributions of hydrophobic/electrostatic interactions to binding .

Data Analysis & Contradiction Resolution

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be addressed?

Methodological Answer:

  • Tautomerism analysis: Use variable-temperature NMR to detect equilibrium between keto-enol forms .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous proton environments (e.g., dihedral angles between benzothiazole and substituents) .
  • DFT calculations: Gaussian software predicts NMR chemical shifts, identifying deviations caused by solvent effects .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Gene knockout studies: CRISPR/Cas9-mediated deletion of putative targets (e.g., katG in TB) confirms on-pathway activity .
  • Metabolomic profiling: LC-MS tracks downstream metabolite changes (e.g., ATP depletion in cancer cells) .
  • Fluorescence labeling: Conjugation with BODIPY enables real-time tracking of cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.